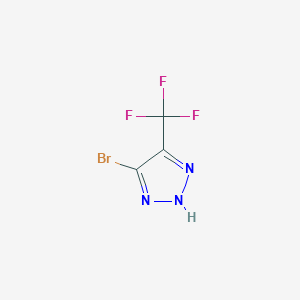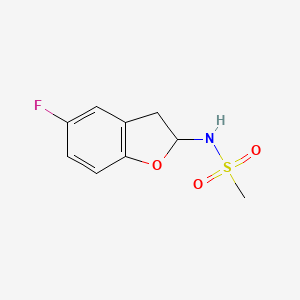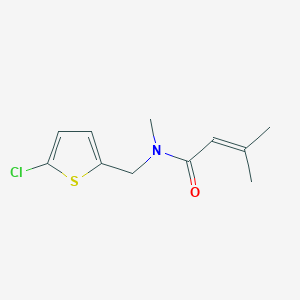
1-Bromo-2-chloro-5-fluoro-4-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-chloro-5-fluoro-4-propoxybenzene is an aromatic compound with a benzene ring substituted by bromine, chlorine, fluorine, and propoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-5-fluoro-4-propoxybenzene can be synthesized through a multi-step process involving halogenation and etherification reactions. One common method involves the following steps:
Halogenation: Starting with a benzene derivative, bromination and chlorination are carried out using bromine and chlorine in the presence of a catalyst such as iron(III) chloride.
Etherification: The propoxy group is introduced through an etherification reaction using propyl alcohol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and etherification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-chloro-5-fluoro-4-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiolates, or alkoxides in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives like alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Bromo-2-chloro-5-fluoro-4-propoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of advanced materials with unique properties, such as liquid crystals and polymers.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-chloro-5-fluoro-4-propoxybenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple halogen atoms and the propoxy group can influence its binding affinity and selectivity.
Comparación Con Compuestos Similares
- 1-Bromo-2-chloro-4-fluorobenzene
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-2-chloro-5-fluorobenzene
Comparison: 1-Bromo-2-chloro-5-fluoro-4-propoxybenzene is unique due to the presence of the propoxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. The propoxy group can enhance its solubility in organic solvents and influence its interactions with biological targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C9H9BrClFO |
|---|---|
Peso molecular |
267.52 g/mol |
Nombre IUPAC |
1-bromo-2-chloro-5-fluoro-4-propoxybenzene |
InChI |
InChI=1S/C9H9BrClFO/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3H2,1H3 |
Clave InChI |
AEDNHZVNMZOFAE-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=C(C=C1F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)






